molecular formula C23H36N2O3 B13720494 (4Ar,6as,7s,9bs)-N-(1-hydroxy-2-methyl-2-propanyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide

(4Ar,6as,7s,9bs)-N-(1-hydroxy-2-methyl-2-propanyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide

Cat. No.: B13720494
M. Wt: 388.5 g/mol
InChI Key: MFUJYZCMHDCXGQ-UDOHWUOLSA-N
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Description

Finasteride 2-(2-Methylpropanol)amide is a metabolite of Finasteride, a well-known inhibitor of the enzyme 5α-reductase. This enzyme is responsible for converting testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). The compound has a molecular weight of 388.54 and is used primarily in research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Finasteride 2-(2-Methylpropanol)amide typically involves the reaction of Finasteride with 2-methylpropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of Finasteride 2-(2-Methylpropanol)amide follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound meets the required standards for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Finasteride 2-(2-Methylpropanol)amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

Finasteride 2-(2-Methylpropanol)amide has a wide range of applications in scientific research, including:

Mechanism of Action

Finasteride 2-(2-Methylpropanol)amide acts as an inhibitor of the enzyme 5α-reductase. By inhibiting this enzyme, the compound prevents the conversion of testosterone into 5α-dihydrotestosterone (DHT). This reduction in DHT levels can have various physiological effects, particularly in tissues sensitive to androgen levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Finasteride 2-(2-Methylpropanol)amide is unique due to its specific inhibition of 5α-reductase and its role as a metabolite of Finasteride. This specificity makes it particularly useful in research settings where precise enzyme inhibition is required .

Properties

Molecular Formula

C23H36N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

(1S,3bS,9aR,11aS)-N-(1-hydroxy-2-methylpropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C23H36N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12,14-18,26H,5-9,11,13H2,1-4H3,(H,24,27)(H,25,28)/t14-,15?,16?,17+,18?,22-,23+/m0/s1

InChI Key

MFUJYZCMHDCXGQ-UDOHWUOLSA-N

Isomeric SMILES

C[C@]12CCC3[C@H](C1CC[C@@H]2C(=O)NC(C)(C)CO)CCC4[C@@]3(C=CC(=O)N4)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)CO)CCC4C3(C=CC(=O)N4)C

Origin of Product

United States

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